

spectroscopic data of 2-Cyclopropen-1-one (1H NMR, 13C NMR, IR)

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Compound of Interest

Compound Name: 2-Cyclopropen-1-one

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Spectroscopic Data of 2-Cyclopropen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for the highly strained and reactive molecule, **2-Cyclopropen-1-one**. Due to the inherent instability of this compound, obtaining and interpreting its spectroscopic data requires careful consideration of experimental conditions. This document compiles available data for ¹H NMR, ¹³C NMR, and IR spectroscopy, along with relevant experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **2-Cyclopropen-1-one**. It is important to note that experimental NMR data for the parent **2-cyclopropen-1-one** is not readily available in the public domain, likely due to its reactivity. The provided NMR data is based on theoretical calculations and data from closely related derivatives, and should be considered as predictive. In contrast, detailed infrared spectroscopic studies have been conducted.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-----------|----------------------------------|--------------|---------------------------|
| Vinylic H | ~9.0 - 9.5 | Singlet | - |

Note: Predicted values are based on theoretical calculations and data from substituted cyclopropenones. The highly deshielded nature of the vinylic protons is expected due to the ring strain and the electron-withdrawing effect of the carbonyl group.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ , ppm) |
|------------------|----------------------------------|
| Carbonyl C (C=O) | ~170 - 180 |
| Vinylic C (C=C) | ~150 - 160 |

Note: Predicted values are based on theoretical calculations and data from substituted cyclopropenones.

Table 3: Infrared (IR) Spectroscopic Data

| Vibrational Mode | Frequency (cm^{-1}) (Liquid Phase) | Frequency (cm^{-1}) (Solid Phase) | Intensity |
|-----------------------|--|---|-----------|
| C=O Stretch | 1845 | 1830 | Strong |
| C=C Stretch | 1628 | 1610 | Medium |
| C-H Stretch (vinylic) | ~3100 | ~3100 | Medium |
| Ring Deformation | Not specified | Not specified | - |

Source: Based on data reported by Brown et al. for the liquid and solid phases of cyclopropenone.

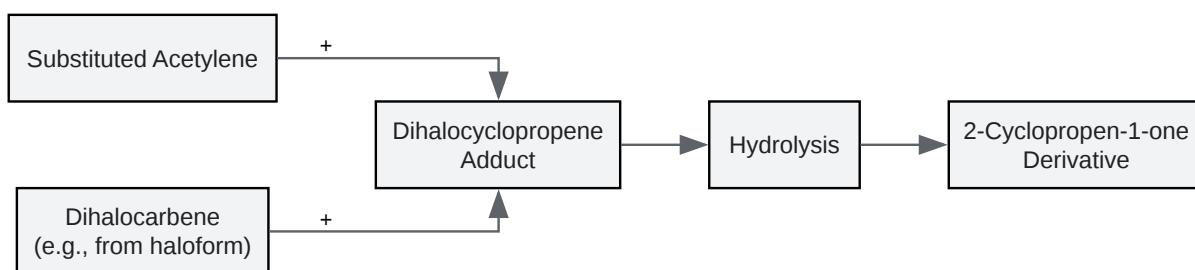
Experimental Protocols

The synthesis and spectroscopic characterization of **2-Cyclopropen-1-one** require specialized procedures due to its volatility and reactivity.

Synthesis of 2-Cyclopropen-1-one

A common method for the synthesis of cyclopropenones is based on the work of Breslow and coworkers. The general approach involves the reaction of a substituted acetylene with a dihalocarbene, followed by hydrolysis. For the parent **2-cyclopropen-1-one**, specific precursors and reaction conditions are necessary.

General Synthetic Scheme:



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Caption: General synthetic pathway to cyclopropenone derivatives.

For a detailed protocol for the synthesis of specific cyclopropenone derivatives, refer to the original literature by Breslow, R.; Eicher, T.; Krebs, A.; Peterson, R. A.; Posner, J. J. Am. Chem. Soc. 1965, 87, 1320-1325.

NMR Spectroscopy

Due to the limited availability of experimental data, the following is a general protocol for obtaining NMR spectra of a volatile and reactive compound like **2-cyclopropen-1-one**.

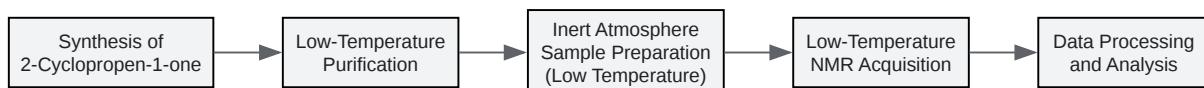
Sample Preparation:

- Solvent Selection: A deuterated, non-protic, and relatively non-polar solvent such as deuterated chloroform ($CDCl_3$) or deuterated dichloromethane (CD_2Cl_2) is recommended to minimize solvent interactions and potential reactions.

- Concentration: A dilute sample is preferable to reduce intermolecular reactions.
- Handling: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent decomposition. The sample should be prepared immediately before analysis.

Data Acquisition:

- Instrumentation: A high-field NMR spectrometer (≥ 400 MHz for ^1H) is recommended to achieve good signal dispersion.
- Temperature: Low-temperature NMR capabilities are crucial. Spectra should be acquired at the lowest possible temperature at which the sample remains soluble and the solvent does not freeze (e.g., -40 to -78 °C).
- Acquisition Parameters: Standard pulse sequences for ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR should be used. For the expected low concentration, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.



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Caption: Experimental workflow for NMR analysis of **2-Cyclopropen-1-one**.

Infrared (IR) Spectroscopy

The IR spectrum of **2-cyclopropen-1-one** can be obtained in the gas, liquid, or solid phase.

Gas-Phase IR:

- Instrumentation: A long-path gas cell coupled to an FTIR spectrometer is required.
- Sample Handling: The volatile sample can be introduced into the evacuated gas cell. The pressure should be kept low to minimize intermolecular interactions.

Liquid-Phase IR:

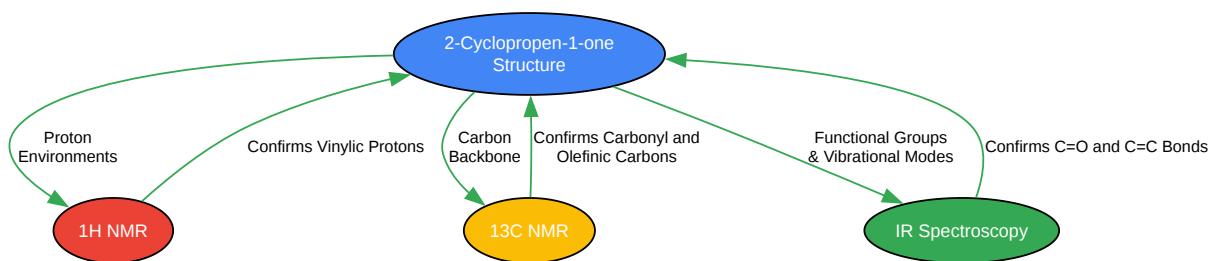
- Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). This must be done quickly and at low temperature to minimize evaporation and decomposition.

Solid-Phase IR:

- Sample Preparation: The sample can be deposited as a thin film on a cold IR-transparent window (e.g., KBr) from the gas phase using a cryostat. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample (if isolable) with dry KBr powder and pressing it into a transparent disk.

Logical Relationships of Spectroscopic Data

The spectroscopic data of **2-cyclopropen-1-one** are logically interconnected, providing complementary information about its unique molecular structure.



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Caption: Interrelationship of spectroscopic data for **2-Cyclopropen-1-one**.

This guide provides a foundational understanding of the spectroscopic characteristics of **2-Cyclopropen-1-one**. Researchers working with this or similar strained cyclic systems should employ rigorous experimental techniques to obtain reliable data. The predictive nature of the NMR data presented herein underscores the need for further experimental investigation to fully characterize this fascinating molecule.

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